molecular formula C5H4N4O B2983757 [1,2,4]Triazolo[4,3-b]pyridazin-6-ol CAS No. 65148-48-3

[1,2,4]Triazolo[4,3-b]pyridazin-6-ol

Cat. No. B2983757
CAS RN: 65148-48-3
M. Wt: 136.114
InChI Key: LDGXFPTUGULLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is a compound with the CAS Number: 19195-46-1 . It has a molecular weight of 135.13 . The compound is solid in physical form .


Molecular Structure Analysis

The Inchi Code for “[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is 1S/C5H5N5/c6-4-1-2-5-8-7-3-10(5)9-4/h1-3H, (H2,6,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-b]pyridazin-6-amine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .

Scientific Research Applications

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity. A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial activity. Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antitumor Activity

Some 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine derivatives have demonstrated potent antiproliferative activities against A549, Bewo, and MCF-7 cells .

Antidiabetic Activity

3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine is the key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus .

Anti-platelet Aggregation

Triazolo[4,3-a]pyrazine derivatives have also been found to have anti-platelet aggregation properties .

Antifungal Activity

These compounds have shown antifungal properties, making them useful in the treatment of various fungal infections .

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have demonstrated antimalarial properties, which could be beneficial in the development of new treatments for malaria .

Anti-tubercular Activity

These compounds have also shown anti-tubercular properties, which could be useful in the fight against tuberculosis .

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to have anticonvulsant properties, which could be beneficial in the treatment of conditions such as epilepsy .

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGXFPTUGULLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942733
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20552-63-0
Record name [1,2,4]Triazolo[4,3-b]pyridazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.